6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine chemical properties
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine chemical properties
An In-depth Technical Guide to 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine, also known as 6-Methoxy-2-tetralinamine, is a pivotal chemical intermediate whose unique structural features make it a valuable scaffold in medicinal chemistry and organic synthesis.[1][2] The molecule incorporates a tetralin core, which provides a conformationally restrained, three-dimensional structure, while the methoxy and primary amine functionalities offer crucial handles for synthetic modification and modulation of physicochemical properties. This guide provides a comprehensive technical overview of its chemical properties, detailed synthetic protocols, analytical characterization, and its strategic application in modern drug discovery, particularly in the development of novel therapeutics for neurological disorders.[1]
Core Chemical and Physical Properties
The compound's utility is rooted in its distinct structural components: a bicyclic tetralin system, an electron-donating methoxy group on the aromatic ring, and a primary amine on the aliphatic ring. The methoxy group is known to enhance both solubility and reactivity, making it an attractive starting point for further chemical elaboration.[1][2]
Table 1: Physicochemical Properties of 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine
| Property | Value | Source |
| IUPAC Name | 6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | PubChem[3] |
| CAS Number | 81861-30-5 | Chem-Impex[1] |
| Molecular Formula | C₁₁H₁₅NO | PubChem[3] |
| Molecular Weight | 177.24 g/mol | PubChem[3] |
| Appearance | White solid | Chem-Impex[1] |
| Storage Conditions | Store at 0-8 °C | Chem-Impex[1] |
| Purity | ≥ 96% (Assay) | Chem-Impex[1] |
Synthesis and Purification
The most direct and reliable synthesis of 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine involves the reductive amination of its corresponding ketone, 6-methoxy-1,2,3,4-tetrahydronaphthalen-2-one (6-methoxy-2-tetralone). This ketone is less common than its 1-tetralone isomer but can be synthesized from the commercially available 6-methoxy-1-tetralone.[4]
Caption: Synthetic route from 6-methoxy-1-tetralone.
Protocol 1: Synthesis of 6-Methoxy-2-tetralone from 6-Methoxy-1-tetralone
This two-step, one-pot procedure converts the readily available 1-tetralone isomer into the required 2-tetralone via an olefin intermediate and subsequent epoxidation/rearrangement.[4]
Expertise & Causality:
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Step 1: The conversion to the dihydronaphthalene olefin using p-toluenesulphonic acid and 2,4-pentanediol is a dehydration reaction. The Dean-Stark apparatus is critical for removing water, driving the equilibrium towards the olefin product.[4]
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Step 2: m-Chloroperbenzoic acid (MCPBA) is a standard reagent for epoxidation of the electron-rich double bond.
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Step 3: The subsequent acid-catalyzed (H₂SO₄) rearrangement of the epoxide intermediate is a well-established method for converting epoxides to ketones. The acid protonates the epoxide oxygen, making it a good leaving group and facilitating a hydride shift to form the more stable carbonyl.[4]
Methodology:
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Olefin Formation: To a solution of 6-methoxy-1-tetralone (1.0 eq) in toluene, add p-toluenesulphonic acid (0.25 eq) and 2,4-pentanediol (4.0 eq). Heat the mixture to reflux for 24 hours using a Dean-Stark apparatus to remove water.[4]
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Work-up: Cool the reaction mixture, dilute with a 5% sodium bicarbonate solution, and extract three times with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting crude 6-methoxy-3,4-dihydronaphthalene can be purified by silica gel chromatography.[4]
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Epoxidation & Rearrangement: Dissolve the purified olefin (1.0 eq) in dichloromethane. Add MCPBA (1.1 eq) portion-wise at 0 °C. Stir the reaction overnight, allowing it to warm to room temperature.[4]
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Work-up and Rearrangement: Dilute the mixture with dichloromethane and wash with 5% sodium bicarbonate solution and brine. Dry the organic layer and evaporate the solvent. Without further purification, dissolve the crude epoxide in ethanol and add 10% sulfuric acid. Heat the solution under reflux for 3 hours.[4]
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Final Purification: After cooling, neutralize the reaction with sodium bicarbonate, extract with ethyl acetate, dry the organic layer, and concentrate. Purify the resulting crude 6-methoxy-2-tetralone by column chromatography (silica gel, hexane:ethyl acetate eluent).
Protocol 2: Reductive Amination to Yield the Target Amine
This protocol uses the synthesized 6-methoxy-2-tetralone as the starting material.
Expertise & Causality:
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Mechanism: The reaction proceeds via the formation of an imine intermediate between the ketone and ammonia (from ammonium acetate). This imine is then selectively reduced by sodium cyanoborohydride (NaBH₃CN).
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Reagent Choice: NaBH₃CN is a preferred reducing agent for this transformation because it is mild enough to not reduce the ketone starting material but is sufficiently reactive to reduce the protonated imine intermediate. This selectivity prevents side reactions and improves yield. Ammonium acetate serves as both the ammonia source and a buffer.
Methodology:
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Reaction Setup: In a round-bottom flask, dissolve 6-methoxy-2-tetralone (1.0 eq) in methanol.
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Amine Source: Add ammonium acetate (10 eq) to the solution and stir until dissolved.
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Reducing Agent: Add sodium cyanoborohydride (1.5 eq) portion-wise to the stirring solution at room temperature.
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Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC), observing the consumption of the starting ketone. The reaction is typically complete within 12-24 hours.
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Quenching: Carefully quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2) to decompose any remaining NaBH₃CN.
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Work-up: Basify the solution with 2M NaOH to pH >10. Extract the aqueous layer three times with dichloromethane.
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Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure amine.
Spectroscopic and Analytical Characterization
Validation of the final product's identity and purity is paramount. A combination of spectroscopic methods provides a definitive structural confirmation.
Caption: Workflow for product purification and validation.
Table 2: Expected Spectroscopic Data for 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons: Signals between ~6.6-7.1 ppm (3H, corresponding to the trisubstituted aromatic ring).- Methoxy Protons: A sharp singlet at ~3.8 ppm (3H, -OCH₃).- Aliphatic Protons: A series of complex multiplets between ~1.5-3.5 ppm (7H, corresponding to the -CH₂- and -CH- groups of the tetralin core).- Amine Protons: A broad singlet (2H, -NH₂), which is exchangeable with D₂O. |
| ¹³C NMR | - Aromatic Carbons: Signals in the ~110-160 ppm range, including the methoxy-substituted carbon (~158 ppm) and the quaternary carbons.- Aliphatic Carbons: Signals in the ~25-55 ppm range, with the carbon bearing the amine group appearing around 45-55 ppm.- Methoxy Carbon: A signal around 55 ppm. |
| IR (Infrared) | - N-H Stretch: A characteristic medium-to-weak doublet or broad peak around 3300-3400 cm⁻¹ for the primary amine.- C-H Stretch (sp³): Peaks just below 3000 cm⁻¹.- C-H Stretch (sp²): Peaks just above 3000 cm⁻¹.- C=C Stretch: Aromatic ring stretches around 1600 cm⁻¹ and 1500 cm⁻¹.- C-O Stretch: A strong peak for the aryl ether around 1250 cm⁻¹. |
| MS (Mass Spec) | - Molecular Ion (M⁺): A peak at m/z = 177, corresponding to the molecular weight. |
Reactivity and Applications in Drug Development
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine is primarily used as a scaffold and building block in pharmaceutical research.[1] Its value lies in the strategic combination of a rigid core with functional groups amenable to diversification.
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Primary Amine Reactivity: The nucleophilic primary amine is the main site for chemical modification. It readily undergoes acylation, sulfonylation, alkylation, and reductive amination with other aldehydes/ketones, allowing for the rapid generation of compound libraries for Structure-Activity Relationship (SAR) studies.
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The Tetralin Scaffold in Neuropharmacology: The tetralin framework serves as a bioisostere for other cyclic structures, such as the indole ring found in melatonin. Research into analogs of the antidepressant agomelatine has explored replacing its naphthalene core with a tetralin scaffold.[5]
Causality for Scaffold Hopping: The metabolic lability of aromatic systems like naphthalene is a known challenge in drug development, often leading to poor pharmacokinetic profiles.[5] Replacing the fully aromatic naphthalene with a partially saturated tetralin ring removes sites of metabolic hydroxylation, potentially improving the drug's half-life and reducing the formation of active metabolites.[5]
Caption: Potential role of derivatives in GPCR signaling.
This strategic modification is particularly relevant for G-Protein Coupled Receptors (GPCRs) like melatonin and serotonin receptors, which are key targets in treating depressive disorders.[5] The tetralin scaffold effectively mimics the spatial arrangement of pharmacophoric elements while enhancing metabolic stability. The amine can be acylated to mimic the N-acetyl group of melatonin, and the methoxy group is a crucial component for high-affinity binding in many neurological targets.[5]
Beyond neuropharmacology, the compound has been investigated as a precursor for molecules with potential analgesic and anti-inflammatory properties, highlighting its versatility as a lead structure.[1]
Conclusion
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine is more than a simple chemical intermediate; it is a strategically designed building block for modern medicinal chemistry. Its synthesis from common starting materials is achievable through established organic chemistry reactions. The compound's true value is realized in its application as a conformationally restricted scaffold that allows for systematic chemical modification. For researchers in drug discovery, this molecule offers a validated starting point for developing novel therapeutics with potentially improved pharmacokinetic and pharmacodynamic profiles, particularly in the challenging field of neuropharmacology.
References
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PubChem. 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine. National Center for Biotechnology Information. [Link]
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PubChem. 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one. National Center for Biotechnology Information. [Link]
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Kassehin, U. C., et al. (2015). A concise synthesis of 2-(1,2,3,4-tetrahydro-6-methoxynaphthalen-4-yl) ethanamine, a key intermediate in the elaboration compound library of agomelatine analogs. Journal of Chemical and Pharmaceutical Research, 7(1), 162-167. [Link]
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MedCrave. (2018). A concise approach for the synthesis of 6-methoxy-2-tetralone. MOJ Biorganic & Organic Chemistry. [Link]
